molecular formula C11H10N2O B1602951 7-Amino-8-methylquinoline-3-carbaldehyde CAS No. 521074-55-5

7-Amino-8-methylquinoline-3-carbaldehyde

Cat. No.: B1602951
CAS No.: 521074-55-5
M. Wt: 186.21 g/mol
InChI Key: QUWSKHBEAJXBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 8th position, and an aldehyde group at the 3rd position on the quinoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Nitration: Nitration of 8-methylquinoline to introduce a nitro group at the 7th position.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Formylation: Introduction of the aldehyde group at the 3rd position using formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 7-Amino-8-methylquinoline-3-carboxylic acid.

    Reduction: 7-Amino-8-methylquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

7-Amino-8-methylquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-8-methylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Lacks the methyl and aldehyde groups, making it less versatile in certain synthetic applications.

    7-Methylquinoline-3-carbaldehyde: Lacks the amino group, reducing its potential for forming derivatives through substitution reactions.

    Quinoline-3-carbaldehyde: Lacks both the amino and methyl groups, limiting its biological activity and synthetic utility.

Uniqueness

7-Amino-8-methylquinoline-3-carbaldehyde is unique due to the presence of all three functional groups (amino, methyl, and aldehyde) on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

7-amino-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWSKHBEAJXBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629847
Record name 7-Amino-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521074-55-5
Record name 7-Amino-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-methyl-1,3-benzenediamine (30.0 g, 246 mmol) and 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate (263 g, 737 mmol) in isopropanol (500 ml) was heated under reflux with stirring for 16 hrs. and allowed to cool to room temperature. To the reaction solution was added 1N hydrochloric acid (500 ml). The mixture was stirred at 70° C. for 5 hrs. with heating and allowed to cool to room temperature. The resulting precipitate was collected and washed with water, acetonitrile and isopropyl ether. A suspension of the obtained precipitate (61.6 g) and potassium carbonate (170 g, 1.23 mol) in ethyl acetate (500 ml)-water (500 ml) was vigorously stirred with heating at 90° C. and allowed to cool to room temperature. The organic layer was separated, washed with saturated brine, dried over sodium sulfate and passed through silica gel (100 g) packed in a glass filter. The solvent was evaporated under reduced pressure and the obtained crude product was treated with isopropyl ether to give the title compound (35.4 g) as a powder.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
precipitate
Quantity
61.6 g
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Amino-8-methylquinoline-3-carbaldehyde
Reactant of Route 2
7-Amino-8-methylquinoline-3-carbaldehyde
Reactant of Route 3
7-Amino-8-methylquinoline-3-carbaldehyde
Reactant of Route 4
7-Amino-8-methylquinoline-3-carbaldehyde
Reactant of Route 5
7-Amino-8-methylquinoline-3-carbaldehyde
Reactant of Route 6
7-Amino-8-methylquinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.